molecular formula C11H8BrFO2S B13898533 Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate

Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate

Cat. No.: B13898533
M. Wt: 303.15 g/mol
InChI Key: MLWLNPPBUQQAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate typically involves the following steps:

    Fluorination: The fluorine atom at the 4th position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Esterification: The carboxylate group can be introduced through esterification of the corresponding carboxylic acid using ethanol and a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with hydrogen peroxide can yield sulfoxides.

Scientific Research Applications

Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer compounds.

    Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Ethyl 7-bromo-4-fluoro-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives such as:

    Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Known for its antibacterial activity.

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H8BrFO2S

Molecular Weight

303.15 g/mol

IUPAC Name

ethyl 7-bromo-4-fluoro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H8BrFO2S/c1-2-15-11(14)9-5-6-8(13)4-3-7(12)10(6)16-9/h3-5H,2H2,1H3

InChI Key

MLWLNPPBUQQAHT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2S1)Br)F

Origin of Product

United States

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